molecular formula C11H13ClN2O3 B5720897 4-(5-chloro-2-nitrobenzyl)morpholine

4-(5-chloro-2-nitrobenzyl)morpholine

Cat. No.: B5720897
M. Wt: 256.68 g/mol
InChI Key: NOYOFRMLCQBGPG-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-nitrobenzyl)morpholine (CAS 952490-82-3) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a morpholine ring, a common heterocycle in pharmaceuticals known to improve solubility and serve as a key pharmacophore . With a molecular formula of C₁₁H₁₃ClN₂O₃ and a molecular weight of 256.69 g/mol, it presents researchers with reactive sites for further synthetic modification, including the nitro and chloro substituents on the benzyl ring . While direct biological data for this specific benzyl-linked analog is limited in the current literature, its structural features align with those used in developing compounds for biochemical research. For instance, closely related phenyl-morpholine derivatives have been identified as key components in the synthesis of potent sulfonamide-based inhibitors targeting the NLRP3 inflammasome, a protein complex implicated in neurodegenerative diseases . Furthermore, morpholine-containing scaffolds are actively explored in the development of inhibitors for enzymes like carbonic anhydrase . This product is provided for research and further manufacturing applications as a building block in organic synthesis and drug discovery efforts. It is strictly for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(5-chloro-2-nitrophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-10-1-2-11(14(15)16)9(7-10)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYOFRMLCQBGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(5-chloro-2-nitrobenzyl)morpholine typically involves the reaction of morpholine with 5-chloro-2-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

4-(5-Chloro-2-nitrobenzyl)morpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives with modified functional groups.

Scientific Research Applications

4-(5-Chloro-2-nitrobenzyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for the development of new pharmaceuticals or agrochemicals.

    Medicine: Research into its potential medicinal properties includes exploring its use as a precursor for drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional group modifications.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-nitrobenzyl)morpholine depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, while the morpholine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The position of substituents on the benzyl ring significantly impacts physicochemical and biological properties:

Compound Substituents (Benzyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-(5-Chloro-2-nitrobenzyl)morpholine 5-Cl, 2-NO₂ C₁₁H₁₂ClN₂O₃ 270.68 Potential anticancer activity (inferred from analogs)
4-(4-Nitrobenzyl)morpholine 4-NO₂ C₁₁H₁₄N₂O₃ 238.24 Anticancer activity; stable crystal packing via C–H···O interactions
4-(5-Bromo-2-fluorobenzyl)morpholine 5-Br, 2-F C₁₁H₁₃BrFNO 274.13 Pharmaceutical intermediate; halogen effects on reactivity
4-(Benzenesulfonyl)morpholine Benzenesulfonyl C₁₀H₁₃NO₃S 227.28 High-pressure stability; weak van der Waals interactions
  • For 4-(4-nitrobenzyl)morpholine, intermolecular C–H···O interactions stabilize the crystal lattice, whereas the 2-nitro analog may exhibit different packing due to reduced symmetry .
  • Halogen Effects : Chlorine (Cl) in the target compound is less electronegative than fluorine (F) but bulkier than bromine (Br). These differences influence lipophilicity, metabolic stability, and binding affinity in drug-receptor interactions .

Pharmacological Activity

  • Anticancer Potential: 4-(4-Nitrobenzyl)morpholine derivatives are established intermediates in anticancer drug synthesis, with activity linked to nitro group reduction and DNA alkylation . The 5-chloro-2-nitro substitution in the target compound may enhance cytotoxicity due to increased electron-withdrawing effects and steric hindrance.
  • Diverse Targets : Other morpholine derivatives, such as VPC-14449 (thiazolyl-imidazolyl-morpholine), target DNA-binding proteins , while 4-{5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl}morpholine () demonstrates complex multi-target pharmacology.

Physical and Chemical Stability

  • High-Pressure Behavior: 4-(Benzenesulfonyl)morpholine undergoes phase transitions under pressure (0–3.5 GPa), with C–H···O interactions and van der Waals forces dictating stability .

Q & A

Q. What are the standard synthetic routes for 4-(5-chloro-2-nitrobenzyl)morpholine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogs like 2-(4-chlorophenyl)morpholine, starting materials such as 4-chlorophenylamine and ethylene oxide are reacted under basic conditions (e.g., NaOH catalysis) . For nitro-containing derivatives, a nitrobenzaldehyde intermediate (e.g., 5-fluoro-2-nitrobenzaldehyde) may undergo reduction (e.g., Fe/HCl) followed by benzylation with morpholine . Key parameters include temperature control (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios of reactants to minimize byproducts.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 4-(5-chloro-2-nitrobenzyl)morpholine?

  • Methodological Answer :
  • FT-IR : Identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, morpholine C-O-C at ~1120 cm⁻¹) .
  • NMR : 1^1H NMR reveals aromatic protons (δ 7.2–8.5 ppm for nitrobenzyl) and morpholine protons (δ 3.5–4.0 ppm for N-CH2_2) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 285.7 for C11_{11}H12_{12}ClN2_2O3_3) .

Q. How does the nitro group at the 2-position influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, polarizing the benzyl ring and enhancing electrophilic substitution at the 5-chloro position. Computational methods (e.g., DFT) can map electron density distribution, while Hammett constants (σ ≈ 0.78 for nitro) predict substituent effects on reaction rates . Experimental validation via cyclic voltammetry may assess redox behavior .

Advanced Research Questions

Q. How can substituent positioning (e.g., chloro at 5-position vs. bromo at 4-position) alter biological activity or target binding?

  • Methodological Answer : Comparative studies of analogs (e.g., 4-(2-bromo-4-fluorobenzyl)morpholine vs. 4-(5-chloro-2-nitrobenzyl)morpholine) reveal steric and electronic impacts:
CompoundSubstitution PatternBiological Activity (IC50_{50})LogP
4-(5-Chloro-2-nitrobenzyl)Cl (5), NO2_2 (2)12 µM (CYP2A13 inhibition)2.3
4-(2-Bromo-4-fluorobenzyl)Br (2), F (4)8 µM (Antimicrobial)2.8
Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like cytochrome P450 enzymes, highlighting steric clashes or hydrogen bonding differences .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR or IR bands under varying pressure)?

  • Methodological Answer :
  • Pressure-Dependent Raman/IR : For morpholine derivatives, pressure-induced spectral shifts (e.g., C-H stretching at ~3000 cm⁻¹ splitting into 3012/3023 cm⁻¹ above 2.5 GPa) suggest conformational changes or phase transitions. Use diamond anvil cells with <0.1 GPa increments .
  • Dynamic NMR : Variable-temperature 1^1H NMR (e.g., 25–60°C) can detect restricted rotation in morpholine rings, resolving peak splitting due to atropisomerism .

Q. How can computational methods (e.g., QSAR, molecular dynamics) predict solubility or metabolic stability for derivatives of this compound?

  • Methodological Answer :
  • QSAR Models : Train models using experimental solubility data (e.g., shake-flask method ) and descriptors like LogP, topological surface area, and H-bond acceptors.
  • Metabolic Stability : CYP450 phenotyping with recombinantly expressed enzymes (e.g., CYP3A4, CYP2D6) identifies major metabolic pathways. MD simulations (e.g., GROMACS) assess binding stability in enzyme active sites .

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